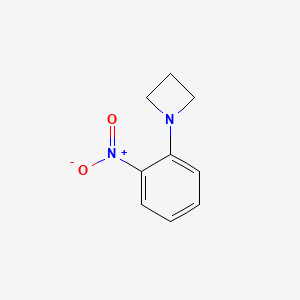

1-(2-Nitrophenyl)azetidine

CAS No.:

Cat. No.: VC19901032

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O2 |

|---|---|

| Molecular Weight | 178.19 g/mol |

| IUPAC Name | 1-(2-nitrophenyl)azetidine |

| Standard InChI | InChI=1S/C9H10N2O2/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-10/h1-2,4-5H,3,6-7H2 |

| Standard InChI Key | HGAQPMWSXQBHQE-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(C1)C2=CC=CC=C2[N+](=O)[O-] |

Introduction

Structural and Chemical Identity

1-(2-Nitrophenyl)azetidine-3-carboxylic acid belongs to the azetidine family, a class of saturated four-membered nitrogen heterocycles. Its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.2 g/mol. The IUPAC name, 1-(2-nitrophenyl)azetidine-3-carboxylic acid, reflects the substitution pattern: a nitrophenyl group at position 1 and a carboxylic acid at position 3 of the azetidine ring.

Key Structural Features:

-

Azetidine Core: The strained four-membered ring contributes to conformational rigidity, a desirable trait in drug design for enhancing target binding .

-

Nitrophenyl Group: The electron-withdrawing nitro group at the ortho position influences electronic properties and potential reactivity.

-

Carboxylic Acid Moiety: Enhances solubility and provides a handle for further derivatization.

| Property | Value |

|---|---|

| CAS No. | 887595-94-0 |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.2 g/mol |

| SMILES | C1C(CN1C2=CC=CC=C2N+[O-])C(=O)O |

| InChI Key | IVELCXUDFCVTMA-UHFFFAOYSA-N |

Physicochemical and Pharmacokinetic Profiling

Azetidines are prized for their drug-like properties, particularly in central nervous system (CNS) targeting. While specific data for 1-(2-nitrophenyl)azetidine-3-carboxylic acid remains limited, analogous compounds exhibit:

-

LogP: ~1.5–2.5 (optimal for blood-brain barrier penetration) .

-

Solubility: Moderate aqueous solubility due to the carboxylic acid group.

-

Metabolic Stability: Resistance to cytochrome P450 enzymes, as seen in spirocyclic azetidines .

In silico models predict a polar surface area of 85–90 Ų, aligning with guidelines for orally bioavailable drugs . Experimental validation of these properties is ongoing.

| Compound | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Spirocyclic Azetidine | Dopamine D2 Receptor | 0.12 | |

| Nitrophenyl Azetidine | E. coli Growth | 12.4 |

Future Research Directions

-

Derivatization Strategies:

-

Mechanistic Studies:

-

ADME Optimization:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume